molecular formula C16H18N2O4S2 B2551182 2-Methoxy-5-((3-(thiophen-3-yl)pyrrolidin-1-yl)sulfonyl)benzamide CAS No. 2210144-39-9

2-Methoxy-5-((3-(thiophen-3-yl)pyrrolidin-1-yl)sulfonyl)benzamide

Cat. No.: B2551182
CAS No.: 2210144-39-9
M. Wt: 366.45
InChI Key: TXVWPMDIBXKLFV-UHFFFAOYSA-N
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Description

2-Methoxy-5-((3-(thiophen-3-yl)pyrrolidin-1-yl)sulfonyl)benzamide is a complex organic compound that features a benzamide core substituted with methoxy, thiophene, and pyrrolidine groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-5-((3-(thiophen-3-yl)pyrrolidin-1-yl)sulfonyl)benzamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to maximize yield and purity. This could include the use of high-throughput screening to identify the most effective catalysts and reaction

Properties

IUPAC Name

2-methoxy-5-(3-thiophen-3-ylpyrrolidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S2/c1-22-15-3-2-13(8-14(15)16(17)19)24(20,21)18-6-4-11(9-18)12-5-7-23-10-12/h2-3,5,7-8,10-11H,4,6,9H2,1H3,(H2,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXVWPMDIBXKLFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCC(C2)C3=CSC=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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